2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18097978
Molecular Formula: C7H5Cl3O3S
Molecular Weight: 275.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl3O3S |
|---|---|
| Molecular Weight | 275.5 g/mol |
| IUPAC Name | 2,4-dichloro-5-methoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
| Standard InChI Key | LIQSFCGREJVYJT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl |
Introduction
Synthesis Methodologies
Chlorosulfonation of Methoxy-Substituted Aromatics
The synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride typically involves chlorosulfonation of a pre-chlorinated methoxybenzene precursor. A validated approach, adapted from industrial protocols for analogous compounds, employs chlorosulfonic acid (ClSOH) under controlled conditions :
-
Substrate Preparation: 2,4-Dichloro-5-methoxybenzene is synthesized via Friedel-Crafts alkylation or direct chlorination of 5-methoxybenzene derivatives.
-
Chlorosulfonation: Reaction with excess ClSOH at 130–150°C introduces the -SOCl group. Catalysts like sulfuric acid or FeCl enhance regioselectivity .
-
Workup: The crude product is quenched in ice-water to precipitate the sulfonyl chloride, followed by filtration and recrystallization from acetonitrile or dichloromethane .
Optimization Insights:
-
Temperature Control: Elevated temperatures (>150°C) risk over-sulfonation or decomposition .
-
Solvent Systems: Polar aprotic solvents (e.g., MeCN) improve yield by stabilizing intermediates .
-
Catalyst Role: Sulfuric acid increases electrophilicity of ClSOH, directing sulfonation to the para position relative to -OCH .
Continuous Flow Synthesis
Recent advancements in continuous flow chemistry offer improved safety and scalability for sulfonyl chloride production. A protocol using N-chloroamide reagents (e.g., N-chlorosuccinimide) in microreactors achieves >90% conversion with residence times under 1 minute . Key advantages include:
Physicochemical Properties
Physical Characteristics
-
Molecular Weight: 263.54 g/mol (calculated).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Estimated 120–125°C (based on methyl analog data ).
-
Solubility:
Stability and Reactivity
-
Hydrolytic Sensitivity: Reacts vigorously with water or moisture, releasing HCl gas:
-
Thermal Stability: Decomposes above 200°C, emitting toxic fumes (SO, Cl) .
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to sulfonamide drugs, including diuretics and antibiotics. For example:
-
Furosemide Derivatives: Sulfonyl chloride intermediates undergo amination with amines (e.g., ethylenediamine) to form bioactive sulfonamides .
Agrochemicals
Functionalization with thioureas or ureas yields herbicides and fungicides. A patented route produces sulfonylurea compounds via reaction with aryl amines :
Polymer Chemistry
Incorporation into ion-exchange resins or sulfonated polymers enhances hydrophilicity and proton conductivity, relevant for fuel cell membranes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume